1-(5-bromo-1H-indol-3-yl)ethanone
Overview
Description
1-(5-Bromo-1H-indol-3-yl)ethanone, also known as 3-Acetyl-5-bromo-1H-indole, is a chemical compound with the molecular formula C10H8BrNO . It has a molecular weight of 238.08 g/mol .
Molecular Structure Analysis
The molecular structure of 1-(5-bromo-1H-indol-3-yl)ethanone consists of an indole ring substituted with a bromine atom at the 5th position and an acetyl group at the 3rd position . The InChI string isInChI=1S/C10H8BrNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3
. Physical And Chemical Properties Analysis
1-(5-bromo-1H-indol-3-yl)ethanone is a solid compound . It has a molecular weight of 238.08 g/mol . The compound has a topological polar surface area of 32.9 Ų and a XLogP3 value of 2.8 .Scientific Research Applications
Anti-Corrosion Applications
The compound has been used in the synthesis of Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate , which has demonstrated significant anti-corrosion potential . The compound was found to reduce corrosion rates on mild steel subjected to an aggressive acidic environment .
Antimicrobial Applications
The synthesized dihydropyridine derivative has shown strong antimicrobial properties . It was found to be effective against a spectrum of bacterial and fungal pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans, and Aspergillus niger .
Antioxidant Applications
The compound has also been used in the synthesis of a derivative that exhibits antioxidant properties . The antioxidant potential was quantified using the DPPH free radical scavenging assay .
Biologically Active Compounds
Indole derivatives, such as “1-(5-bromo-1H-indol-3-yl)ethanone”, have been used as biologically active compounds for the treatment of various disorders in the human body . They have shown potential in treating cancer cells and microbes .
Anti-Inflammatory and Analgesic Applications
Indole derivatives have been evaluated for their in vivo anti-inflammatory and analgesic activities . This suggests potential applications in pain management and treatment of inflammatory conditions .
Anti-HIV Applications
Some novel indolyl derivatives have been reported to have anti-HIV-1 properties . This suggests potential applications in the treatment of HIV .
Safety and Hazards
The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . The interaction often results in changes at the molecular level, which can lead to the observed biological effects .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound’s action likely results in a variety of molecular and cellular effects .
properties
IUPAC Name |
1-(5-bromo-1H-indol-3-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCQCVYGHWTDSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478293 | |
Record name | 1-(5-bromo-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromo-1H-indol-3-yl)ethanone | |
CAS RN |
19620-90-7 | |
Record name | 1-(5-bromo-1H-indol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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